Cas no 2680699-77-6 ((1r,3r)-3-aminocyclobutane-1-carbaldehyde)

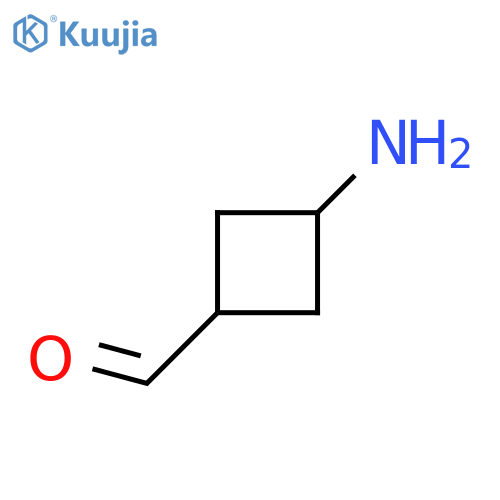

2680699-77-6 structure

商品名:(1r,3r)-3-aminocyclobutane-1-carbaldehyde

(1r,3r)-3-aminocyclobutane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-28270350

- 2408959-61-3

- 2659227-50-4

- EN300-28270353

- (1r,3r)-3-aminocyclobutane-1-carbaldehyde

- (1s,3s)-3-aminocyclobutane-1-carbaldehyde

- 3-aminocyclobutane-1-carbaldehyde

- 2680699-77-6

- EN300-7542390

-

- インチ: 1S/C5H9NO/c6-5-1-4(2-5)3-7/h3-5H,1-2,6H2

- InChIKey: RRRCZMGGWCQCBI-UHFFFAOYSA-N

- ほほえんだ: O=CC1CC(C1)N

計算された属性

- せいみつぶんしりょう: 99.068413911g/mol

- どういたいしつりょう: 99.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 76.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 43.1Ų

(1r,3r)-3-aminocyclobutane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270353-10g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 10g |

$2393.0 | 2023-09-09 | ||

| Enamine | EN300-28270353-1.0g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28270353-5.0g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-28270353-5g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 5g |

$1614.0 | 2023-09-09 | ||

| Enamine | EN300-28270353-1g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 1g |

$557.0 | 2023-09-09 | ||

| Enamine | EN300-28270353-0.05g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28270353-2.5g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-28270353-0.25g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-28270353-0.5g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-28270353-0.1g |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde |

2680699-77-6 | 95.0% | 0.1g |

$490.0 | 2025-03-19 |

(1r,3r)-3-aminocyclobutane-1-carbaldehyde 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2680699-77-6 ((1r,3r)-3-aminocyclobutane-1-carbaldehyde) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量